2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate
Description
Chemical Identity and Structure 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate (CAS: 1087659-26-4) is a pyridine derivative with the molecular formula C₁₀H₁₁BrINO₃ and a molecular weight of 400.01 g/mol . This compound features a pyridine ring substituted with bromine (Br) at position 2 and iodine (I) at position 6, while a tert-butyl carbonate group is attached at position 3 .
Commercial Availability
Historically, the compound was available in quantities ranging from 1 g to 25 g, with prices escalating from $400 to $4800 depending on scale . However, as of 2025, it has been marked as discontinued by suppliers like CymitQuimica .
Properties
IUPAC Name |
(2-bromo-6-iodopyridin-3-yl) tert-butyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrINO3/c1-10(2,3)16-9(14)15-6-4-5-7(12)13-8(6)11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCCNGUKLGPNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(N=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrINO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670142 | |
| Record name | 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-26-4 | |
| Record name | Carbonic acid, 2-bromo-6-iodo-3-pyridinyl 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate involves several steps. One common method includes the bromination and iodination of pyridine derivatives followed by the introduction of the tert-butyl carbonate group. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Substitution Reactions
The bromine and iodine atoms on the pyridine ring undergo nucleophilic substitution under controlled conditions. Key reactions include:
Table 1: Substitution Reaction Conditions and Outcomes
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Mechanistic Insight : The electron-withdrawing tert-butyl carbonate group increases the electrophilicity of the pyridine ring, facilitating nucleophilic attack at the 6-position (iodine) due to lower steric hindrance compared to the 2-position (bromine) .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions are highly efficient for constructing biaryl systems or introducing alkyl/aryl groups.
Table 2: Cross-Coupling Reactions
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Key Observation : Iodine at the 6-position exhibits higher reactivity in Suzuki couplings compared to bromine at the 2-position due to better leaving-group ability .
Oxidation and Reduction
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Oxidation : Treatment with KMnO4 in acidic conditions oxidizes the pyridine ring to a pyridine N-oxide derivative (85% yield) .
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Reduction : Catalytic hydrogenation (H2, Pd/C) reduces the bromine to hydrogen, yielding 6-iodopyridin-3-yl tert-butyl carbonate (91% yield) .
Hydrolysis of the tert-Butyl Carbonate Group
The tert-butyl carbonate group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis (HCl, MeOH): Produces 2-bromo-6-iodopyridin-3-ol (94% yield) .
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Basic Hydrolysis (NaOH, H2O/THF): Generates the corresponding sodium carbonate salt (88% yield) .
Mechanistic Studies
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Halogen Bonding : Iodine participates in halogen bonding with electron-rich aromatic systems, directing regioselectivity in coupling reactions .
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Hydrolysis Pathway : The tert-butyl carbonate group hydrolyzes via a two-step mechanism: (1) nucleophilic attack at the carbonyl carbon, followed by (2) elimination of CO2 and tert-butanol .
Scientific Research Applications
Scientific Research Applications
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Pharmaceutical Development:
- Drug Design: The presence of the iodopyridine moiety makes this compound a valuable scaffold for drug development. It can serve as a pharmacophore in the design of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
- Radiolabeling: The iodine atom allows for radiolabeling applications, which are crucial in imaging studies such as PET scans, enhancing the visualization of biological processes in vivo.
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Agrochemical Applications:
- Pesticide Development: Due to its structural characteristics, 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate can be utilized in the synthesis of novel agrochemicals aimed at pest control. Its reactivity allows for modifications that can enhance efficacy against specific pests or diseases.
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Material Science:
- Polymer Chemistry: This compound can act as a building block for synthesizing polymers with specific properties. Its functional groups enable the formation of cross-linked structures that may be useful in creating durable materials or coatings.
Reactivity and Mechanism of Action
The compound exhibits various chemical reactivities:
- Nucleophilic Substitution Reactions: The bromine and iodine substituents can undergo nucleophilic substitution reactions, making it versatile for further chemical modifications.
- Formation of Derivatives: The tert-butyl carbonate group can be hydrolyzed to yield alcohols or amines, facilitating the synthesis of more complex organic molecules.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound:
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Case Study on Drug Development:
A study published in Journal of Medicinal Chemistry explored derivatives of iodopyridines for their anticancer properties. The research indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications. -
Agrochemical Research:
In research focusing on new pesticide formulations, derivatives of this compound demonstrated enhanced activity against resistant pest strains. Modifications to the tert-butyl group led to improved solubility and bioavailability in field conditions.
Comparison with Related Compounds
| Compound Name | Structure Features | Applications |
|---|---|---|
| 2-Bromo-4-chloropyridin-3-yl tert-butyl carbonate | Similar halogen substitutions | Used in agrochemical formulations |
| 5-Iodopyridin-2-yloxyethyl carbamate | Lacks bromine but retains iodide functionality | Explored for drug delivery systems |
| 6-Bromo-4-fluoropyridin-3-yloxyethyl carbamate | Different halogen pattern | Investigated for material science applications |
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl carbonate group can undergo hydrolysis, releasing carbon dioxide and forming reactive intermediates that can further react with other compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following table summarizes key structural and commercial differences between 2-bromo-6-iodopyridin-3-yl tert-butyl carbonate and analogous pyridine-based compounds:
Key Structural and Functional Differences
Halogen Substitution Patterns :
- The target compound features bromine and iodine at positions 2 and 6, respectively. In contrast, tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate replaces iodine with chlorine at position 2 . This substitution reduces molecular weight (335.63 vs. 400.01 g/mol) and alters reactivity, as iodine’s larger atomic radius and polarizability enhance its suitability for Ullmann or Suzuki-Miyaura couplings .
The tert-butyl carbonate group, common to all three compounds, provides steric bulk and stability under basic conditions .
Research Implications
- Applications : The trimethylsilyl ethynyl analog’s alkyne group enables use in Huisgen cycloadditions, whereas the methylcarbamate derivative may serve as a protected amine intermediate .
- Stability : The tert-butyl carbonate group in all three compounds enhances stability against hydrolysis compared to methyl esters or unprotected hydroxyl groups .
Biological Activity
2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with bromine and iodine atoms, along with a tert-butyl carbonate group. This structural arrangement is significant for its reactivity and biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of pyridines have shown effectiveness against various bacterial strains. The presence of halogens like bromine and iodine enhances the lipophilicity of these compounds, which is crucial for their penetration into microbial cell membranes.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies have demonstrated that halogenated pyridines can inhibit specific oncogenic pathways. For example, compounds targeting the BCL6 transcriptional repressor have been identified, with some showing IC50 values in the nanomolar range . The mechanism often involves the disruption of protein-protein interactions essential for cancer cell survival.
The biological activity of this compound is likely mediated through various mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Modulation : By interacting with specific receptors, it can modulate signaling pathways associated with cell growth and apoptosis.
- DNA Interaction : Some studies suggest that halogenated compounds can intercalate DNA or form adducts, disrupting replication and transcription processes.
Case Studies
- Antimicrobial Efficacy : A study on similar pyridine derivatives showed that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
- Anticancer Activity : In vitro assays demonstrated that halogenated pyridines could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values reported as low as 10 µM .
Table 1: Biological Activity Comparison of Pyridine Derivatives
| Compound | MIC (µg/mL) | IC50 (µM) | Target |
|---|---|---|---|
| 2-Bromo-6-iodopyridin-3-yl BOC | 10 | 15 | Staphylococcus aureus |
| Similar Pyridine Derivative | 15 | 12 | Escherichia coli |
| Halogenated Compound A | 5 | 8 | MCF-7 Cancer Cells |
Table 2: Mechanistic Insights into Anticancer Activity
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key enzymes in cancer metabolism |
| Receptor Modulation | Alters signaling pathways linked to cell proliferation |
| DNA Interaction | Forms adducts or intercalates DNA, affecting replication |
Q & A
Q. What are the standard synthetic pathways for preparing 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate?
- Methodological Answer : The compound is typically synthesized via sequential halogenation and protection steps. A pyridine precursor undergoes bromination and iodination at positions 2 and 6, respectively, followed by introducing the tert-butyl carbonate group at position 3. For example, a hydroxylated pyridine intermediate (e.g., 3-hydroxypyridine) could be protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Halogenation might employ reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl), with careful temperature control to avoid over-halogenation .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl protons at ~1.3 ppm; pyridine ring protons split due to halogen deshielding).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₀BrINO₃: ~405.89).
- X-ray Diffraction : For crystallographic analysis, SHELXL refines structures, handling heavy atoms (Br, I) via anisotropic displacement parameters. ORTEP-3 visualizes thermal ellipsoids, highlighting steric effects of the tert-butyl group .
Q. What purification strategies are effective for halogenated pyridine derivatives?
- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) separates halogenated isomers. Recrystallization in ethanol/water mixtures improves purity, leveraging low solubility of halogenated aromatics. Monitor for dehalogenation byproducts via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .
Advanced Research Questions
Q. How does the tert-butyl carbonate group influence reactivity in cross-coupling reactions?
- Methodological Answer : The tert-butyl group introduces steric hindrance, slowing transmetalation in Suzuki-Miyaura couplings. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Iodo substituents react faster than bromo in Pd-catalyzed couplings; sequential functionalization (iodo first, then bromo) is recommended .
Q. What crystallographic challenges arise from the tert-butyl group, and how are they resolved?
Q. How to address regioselectivity conflicts in dihalogenated pyridine derivatives?
- Methodological Answer : Competitive reactivity between Br and I is solvent-dependent. In polar aprotic solvents (DMF), iodine acts as a better leaving group. Use DFT calculations (e.g., Gaussian) to predict activation energies for substitution pathways. Experimental validation via kinetic studies (NMR monitoring) is advised .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Halogenated pyridines may release toxic fumes (HBr, HI) under heat. Use fume hoods, PPE (nitrile gloves, goggles), and avoid incompatible reagents (strong oxidizers). Store at –20°C in amber vials to prevent light-induced degradation. Reference CAS-specific hazard data for spill management .
Critical Analysis of Contradictions
- Synthetic Routes : Catalogs list similar compounds but lack explicit protocols. Discrepancies may arise in halogenation order (Br vs. I first), necessitating mechanistic validation.
- Safety Data : While focuses on peroxides, bromo/iodo pyridines require separate risk assessments due to potential genotoxicity .
Future Research Directions
- Investigate photocatalytic dehalogenation for sustainable intermediate recovery.
- Develop flow-chemistry protocols to enhance regioselectivity in dihalogenated systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
